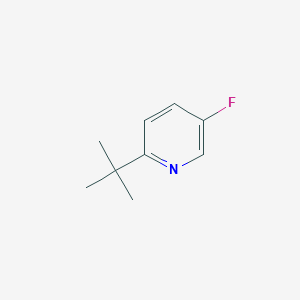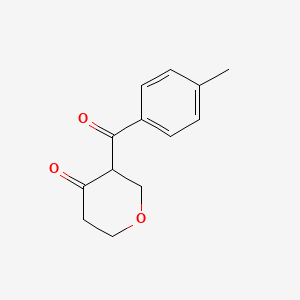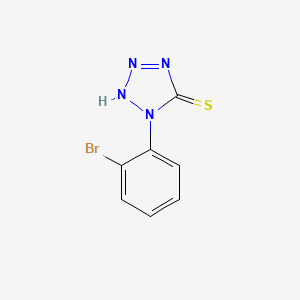
2-(tert-Butyl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-5-fluoropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. The structure of this compound includes a pyridine ring substituted with a tert-butyl group at the second position and a fluorine atom at the fifth position. This unique arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto the pyridine ring. One common method is the direct fluorination of 2-tert-butylpyridine using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of reagents and reaction conditions would be optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-5-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-5-fluoropyridine involves its interaction with specific molecular targets. The tert-butyl group and fluorine atom can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butylpyridine: Lacks the fluorine substituent, leading to different reactivity and applications.
5-Fluoropyridine: Lacks the tert-butyl group, affecting its chemical properties and uses.
2-(tert-Butyl)-3-fluoropyridine: The position of the fluorine atom is different, leading to variations in reactivity and applications.
Uniqueness
2-(tert-Butyl)-5-fluoropyridine is unique due to the specific positioning of the tert-butyl and fluorine substituents, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C9H12FN |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2-tert-butyl-5-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 |
Clave InChI |
XTFPTEMOOQXYTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)






![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)



![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
![Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B15334045.png)
